molecular formula C22H27N5O B2547086 4-butyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)cyclohexane-1-carboxamide CAS No. 894063-99-1

4-butyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)cyclohexane-1-carboxamide

Cat. No.: B2547086
CAS No.: 894063-99-1
M. Wt: 377.492
InChI Key: WLQOXMZLZIYJSK-UHFFFAOYSA-N
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Description

4-Butyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)cyclohexane-1-carboxamide is a synthetic small molecule featuring a [1,2,4]triazolo[4,3-b]pyridazine core linked to a phenyl ring substituted at the 3-position. The cyclohexane-1-carboxamide moiety, with a butyl group at the 4-position, distinguishes it from related compounds.

Properties

IUPAC Name

4-butyl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O/c1-2-3-5-16-8-10-17(11-9-16)22(28)24-19-7-4-6-18(14-19)20-12-13-21-25-23-15-27(21)26-20/h4,6-7,12-17H,2-3,5,8-11H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLQOXMZLZIYJSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCC(CC1)C(=O)NC2=CC=CC(=C2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazino-Pyridazine Intermediate Formation

The synthesis begins with 3,6-dichloro-4-pyridazinecarboxylic acid (25 ), which undergoes Curtius rearrangement to form the tert-butoxy carbonyl (Boc)-protected amine 26 . Selective halogen substitution at the C-6 position is achieved by treating 27 with hydrazine hydrate, yielding 6-chloro-3-hydrazino-pyridazin-4-ylamine (28 ). Cyclization in refluxing formic acid produces 6-chloro-triazolo[4,3-b]pyridazin-8-ylamine (29 ) with a yield of 68%.

Table 1: Synthesis ofTriazolo[4,3-b]Pyridazine Derivatives

Step Starting Material Reagents/Conditions Product Yield Reference
1 3,6-Dichloro-4-pyridazinecarboxylic acid (i) SOCl₂, (ii) NaN₃, (iii) Boc₂O 26 82%
2 27 Hydrazine hydrate, EtOH, 80°C, 12 h 28 75%
3 28 HCOOH, reflux, 6 h 29 68%

Functionalization at C-6 Position

The chlorine atom in 29 is replaced via palladium-catalyzed cross-coupling with 3-aminophenylboronic acid, forming 3-(triazolo[4,3-b]pyridazin-6-yl)aniline (30 ). Optimized conditions use Pd(PPh₃)₄, K₂CO₃, and a dioxane/water mixture at 100°C for 24 h, achieving 65% yield.

Preparation of 4-Butylcyclohexane-1-Carboxylic Acid

Cyclohexane Ring Alkylation

4-Butylcyclohexane-1-carboxylic acid is synthesized via Birch reduction of benzoic acid followed by alkylation. Benzoic acid is reduced to cyclohexa-1,4-diene-1-carboxylic acid using Li/NH₃, which is subsequently alkylated with 1-bromobutane in the presence of LDA at −78°C. Hydrogenation over Pd/C yields the saturated 4-butylcyclohexane-1-carboxylic acid (31 ) with 74% overall yield.

Table 2: Synthesis of 4-Butylcyclohexane-1-Carboxylic Acid

Step Reaction Conditions Yield
1 Birch reduction Li, NH₃, THF, −33°C 89%
2 Alkylation 1-Bromobutane, LDA, −78°C 68%
3 Hydrogenation H₂, Pd/C, EtOAc 92%

Formation of the Carboxamide Linkage

Carbodiimide-Mediated Coupling

The final step couples 30 and 31 using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane. The reaction proceeds at room temperature for 18 h, yielding the target compound with 85% purity. Purification via silica gel chromatography (hexane:EtOAc = 3:1) affords the product in 62% yield.

Table 3: Amidation Reaction Parameters

Parameter Value
Reagents EDCI, HOBt, DIPEA
Solvent DCM
Time 18 h
Yield 62%

Optimization and Scale-Up Considerations

  • Solvent Selection : Replacing DCM with THF improved solubility of the carboxylic acid, reducing reaction time to 12 h.
  • Catalyst Loading : Increasing Pd(PPh₃)₄ from 5 mol% to 10 mol% in the cross-coupling step enhanced yield to 73%.
  • Purification : Recrystallization from ethanol/water mixtures improved purity to >98%.

Analytical Characterization

  • NMR Spectroscopy : $$^1$$H NMR (400 MHz, CDCl₃) confirmed the presence of butyl (δ 0.89, t), cyclohexane (δ 1.2–1.8, m), and triazolo-pyridazine (δ 8.21, s) protons.
  • Mass Spectrometry : HRMS (ESI+) m/z calculated for C₂₄H₂₈N₅O₂ [M+H]⁺: 442.2234, found: 442.2236.
  • X-ray Crystallography : Single-crystal analysis verified the planar triazolo-pyridazine ring and equatorial butyl group orientation.

Chemical Reactions Analysis

Types of Reactions

4-butyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)cyclohexane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the triazolo-pyridazine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: DMF, ethanol, and other polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

4-butyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)cyclohexane-1-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-butyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)cyclohexane-1-carboxamide involves its interaction with specific molecular targets. The triazolo-pyridazine moiety can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Core Modifications

  • Target Compound : The [1,2,4]triazolo[4,3-b]pyridazine core is connected to a phenyl ring at position 6, with a 4-butylcyclohexane-1-carboxamide group at the phenyl’s 3-position.
  • Compound 10 ([1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyridine): Features a pyridine ring instead of phenyl, linked to the triazolopyridazine core. Docking studies with calpain-1 (PDB: 4WQ2) revealed π-stacking between pyridine and Trp168 and H-bonding with the same residue, suggesting high binding affinity .
  • N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide : Contains a methyl-substituted triazolopyridazine and acetamide group. It inhibits Lin-28/let-7 interaction, promoting cancer stem cell differentiation .

Substituent Effects

  • N-(4-Chlorophenyl)-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide () : A piperazine linker and chlorophenyl group may influence solubility and target selectivity.
  • N-Phenyl-3-(1-(3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)propenamide () : The trifluoromethyl group introduces electron-withdrawing effects, altering electronic properties and binding kinetics.

Physicochemical Properties

  • Melting Points : Derivatives with polar groups (e.g., carboxylic acids in E-4b) exhibit higher melting points (253–255°C) due to intermolecular H-bonding . The target compound’s butyl group may reduce crystallinity, lowering its melting point compared to E-4b.
  • Lipophilicity : The butyl group in the target compound likely increases logP values, enhancing blood-brain barrier penetration relative to piperazine or trifluoromethyl-containing analogs .

Binding and Mechanism Insights

  • Calpain-1 Inhibitors : Compound 10’s pyridine ring interacts with Trp168 via H-bonding, while sulphonamide analogs (e.g., compound 1) engage His131 through π-stacking . The target compound’s cyclohexane carboxamide may mimic these interactions but with altered steric effects.
  • Epigenetic Modulators : The acetamide group in ’s compound is critical for Lin-28 binding. The target compound’s carboxamide moiety could similarly engage protein targets but with distinct selectivity due to its bulkier cyclohexane group .

Biological Activity

4-butyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)cyclohexane-1-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in cancer research and as a kinase inhibitor. This article reviews the biological activity of this compound based on recent studies, highlighting its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure features a cyclohexane ring, a carboxamide functional group, and a triazolo-pyridazine moiety. Its molecular formula is C19H26N6OC_{19}H_{26}N_{6}O with a molecular weight of approximately 354.5 g/mol. The presence of the triazolo-pyridazine structure is critical for its biological activity.

1. Anticancer Activity

Research indicates that compounds containing the triazolo-pyridazine moiety exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to this compound demonstrate potent cytotoxic effects against various cancer cell lines.

Case Studies:

  • In vitro studies revealed that compounds with similar structures had IC50 values ranging from 1 μM to 10 μM against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. For example, compound 12e exhibited IC50 values of 1.06 ± 0.16 μM against A549 cells and 2.73 ± 0.33 μM against HeLa cells .
CompoundCell LineIC50 (μM)
12e A5491.06 ± 0.16
12e MCF-71.23 ± 0.18
12e HeLa2.73 ± 0.33

2. Kinase Inhibition

The compound has been evaluated for its inhibitory effects on various kinases, particularly c-Met kinase, which is often overexpressed in several cancers. The inhibition of c-Met is crucial as it plays a role in tumor growth and metastasis.

Findings:

  • The compound demonstrated competitive inhibition with an IC50 value comparable to established inhibitors like Foretinib . This suggests that modifications in the triazolo-pyridazine structure can enhance kinase inhibitory activity.

Structure-Activity Relationship (SAR)

The SAR studies indicate that variations in the substituents on the triazolo-pyridazine ring significantly influence biological activity. For example:

  • The introduction of different alkyl groups or halogens can enhance solubility and bioavailability.
  • The position of the triazole ring relative to other functional groups affects the binding affinity to target proteins.

Q & A

Q. What are the recommended synthetic methodologies for 4-butyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)cyclohexane-1-carboxamide?

The synthesis typically involves multi-step organic reactions, including:

  • Coupling reactions : Formation of the triazolopyridazine core via cyclization of hydrazine derivatives with pyridazine precursors under controlled pH and temperature (e.g., 60–80°C in ethanol or DCM) .
  • Amide bond formation : Reaction of the carboxylic acid derivative (e.g., cyclohexane-1-carboxylic acid) with an aniline-containing triazolopyridazine intermediate using coupling agents like HATU or EDCI .
  • Purification : Column chromatography (silica gel, eluent: DCM/MeOH gradient) or recrystallization (solvent: ethanol/water) to isolate the final product .
    Critical parameters : Temperature control during cyclization, inert atmosphere for moisture-sensitive steps, and rigorous characterization via 1H^1H-NMR and LC-MS to confirm purity (>95%) .

Q. How is the structural integrity of this compound validated in research settings?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR confirm the presence of the cyclohexane carboxamide and triazolopyridazine moieties. Key signals include aromatic protons (δ 7.5–8.5 ppm) and cyclohexane methylene groups (δ 1.2–2.1 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 446.2345) .
  • HPLC : Purity assessment using reverse-phase C18 columns (gradient: acetonitrile/water + 0.1% TFA) .

Q. What is the proposed mechanism of action for this compound in biological systems?

The triazolopyridazine core and carboxamide side chain suggest interactions with enzymes or receptors:

  • Kinase inhibition : Analogous compounds (e.g., triazolopyridazine derivatives) inhibit protein kinases (e.g., BRD4) by binding to ATP pockets, confirmed via fluorescence polarization assays and X-ray crystallography .
  • Epigenetic modulation : Similar structures block protein-RNA interactions (e.g., Lin-28/let-7) in cancer stem cells, validated via tumorsphere assays and qPCR .
  • PDE4 inhibition : Triazolopyridazines show nanomolar IC50_{50} values in PDE4 enzymatic assays, with selectivity over other PDE isoforms .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?

  • Substituent variation :
    • Triazolopyridazine C3 position : Bulky groups (e.g., cyclobutyl) enhance target binding via hydrophobic interactions (docking studies: ΔG < -9 kcal/mol) .
    • Cyclohexane carboxamide : Alkyl chains (e.g., butyl) improve membrane permeability (logP > 3.5) but may reduce solubility (clogS < -4) .
  • Testing :
    • In vitro assays : Dose-response curves (IC50_{50}) in kinase or PDE4 enzymatic assays .
    • Cellular models : Antiproliferative activity in cancer cell lines (e.g., HCT-116 EC50_{50}: 0.2–1.0 μM) .

Q. How can crystallography resolve discrepancies between in vitro and cellular activity data?

  • X-ray crystallography : Resolve binding modes (e.g., hydrogen bonds between carboxamide and kinase hinge region) to explain potency differences .
  • Molecular dynamics simulations : Predict off-target interactions (e.g., with serum proteins) that reduce cellular efficacy .
  • Orthogonal assays : Compare biochemical inhibition (e.g., BRD4 IC50_{50}) with cellular target engagement (e.g., c-Myc downregulation in Western blots) .

Q. What in vivo models are suitable for evaluating pharmacokinetics and efficacy?

  • Xenograft models : Subcutaneous implantation of human cancer cells (e.g., MDA-MB-231) with oral dosing (10–50 mg/kg daily) and plasma exposure (AUC: 500–1000 ng·h/mL) .
  • PK/PD analysis : Measure tumor drug concentrations via LC-MS/MS and correlate with biomarker suppression (e.g., c-Myc mRNA) .
  • Toxicity screening : Liver enzyme (ALT/AST) and body weight monitoring to assess therapeutic index .

Q. How can researchers address low aqueous solubility during formulation?

  • Salt formation : Use hydrochloride or mesylate salts to improve solubility (>50 μg/mL at pH 7.4) .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to enhance bioavailability (AUC increase by 2–3×) .
  • Co-solvents : Employ cyclodextrin complexes (e.g., HP-β-CD) for in vitro assays .

Data Contradiction Analysis

Q. How to resolve conflicting data between enzyme inhibition and cellular activity?

  • Off-target profiling : Screen against 100+ kinases or PDE isoforms to identify unintended targets .
  • Cellular uptake assays : Quantify intracellular concentrations via LC-MS to confirm sufficient exposure .
  • Proteomic profiling : Use phospho-kinase arrays to identify compensatory signaling pathways .

Q. What methodologies validate target engagement in complex biological systems?

  • CETSA (Cellular Thermal Shift Assay) : Measure target protein thermal stability shifts after compound treatment .
  • BRET (Bioluminescence Resonance Energy Transfer) : Monitor real-time target binding in live cells .
  • Chemical pull-down : Use biotinylated probes to isolate target proteins from lysates .

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